molecular formula C₃₀H₃₂F₂O₂ B560640 (8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 2016795-77-8

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B560640
CAS No.: 2016795-77-8
M. Wt: 462.57
InChI Key: OWPPSPZDYGHPAN-GCNJZUOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EC330 is a small-molecule compound that has garnered significant attention due to its potential as a novel inhibitor of leukemia inhibitory factor signaling. Leukemia inhibitory factor is a multifunctional cytokine frequently overexpressed in various human cancers, including breast, colorectal, and pancreatic cancers. EC330 has shown promise in blocking the leukemia inhibitory factor signaling pathway, which is associated with cancer cell proliferation, metastasis, and therapeutic resistance .

Scientific Research Applications

EC330 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying structure-activity relationships and synthetic methodologies.

    Biology: Investigated for its role in modulating cytokine signaling pathways and its effects on cell proliferation and migration.

    Medicine: Explored as a potential therapeutic agent for cancers with leukemia inhibitory factor overexpression.

    Industry: Potential applications in the development of targeted cancer therapies and as a tool for studying cytokine signaling in industrial research settings.

Mechanism of Action

Target of Action

EC330 is a small-molecule compound that primarily targets the Leukemia Inhibitory Factor (LIF) and its receptor complex composed of LIF receptor (LIF-R) and glycoprotein gp130 . LIF is a multi-functional cytokine frequently overexpressed in many human cancers, including breast, colorectal, and pancreatic cancers . Overexpression of LIF is often associated with poor prognosis in these cancers .

Mode of Action

EC330 interacts with its targets by inhibiting the LIF/LIF-R signaling pathway . It blocks the promoting effects of LIF on growth and migration of cancer cells . The interaction of EC330 with LIF-R has been confirmed through molecular docking studies .

Biochemical Pathways

The LIF/LIF-R complex, when activated, induces several oncogenic signaling pathways, including STAT3 , PI3K/AKT , and mTOR . These pathways promote proliferation, metastasis, and therapeutic resistance of cancer cells . EC330 inhibits the activation of these pathways by LIF .

Result of Action

EC330 significantly inhibits the growth of xenograft tumors with LIF overexpression . It preferentially inhibits the proliferation of cancer cells with LIF overexpression .

Action Environment

The action of EC330 is influenced by the expression levels of LIF and LIF-R in the cells . EC330 exhibits a much weaker inhibitory effect on the growth of tumors without LIF overexpression . This suggests that the cellular environment, specifically the presence or absence of LIF overexpression, significantly influences the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for EC330 suggests that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

EC330 was designed based on structure-activity relationship studies on human breast cancer MCF7 cells with leukemia inhibitory factor overexpression. The synthetic route involves the use of a steroidal skeleton with specific modifications. The key features include an antiprogestin steroidal skeleton, a 17α-difluoro acetylenic moiety, and nonpolar substituents at position 11 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

EC330 undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the 17α-difluoro acetylenic moiety allows for substitution reactions with other functional groups.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the difluoro acetylenic moiety.

    Oxidation Reactions: Oxidation reactions can occur at specific sites on the steroidal skeleton.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while reduction and oxidation reactions can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EC330

EC330 is unique due to its specific structural modifications, including the 17α-difluoro acetylenic moiety and nonpolar substituents at position 11. These features contribute to its high potency and selectivity as a leukemia inhibitory factor inhibitor. Additionally, EC330 has shown marked specificity in cancer cells overexpressing leukemia inhibitory factor, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPSPZDYGHPAN-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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